molecular formula C16H24N4O2S B12229178 2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12229178
M. Wt: 336.5 g/mol
InChI Key: CGEFNUMUYAYYFP-UHFFFAOYSA-N
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Description

2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole structure, which is further substituted with a cyclohexanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic systems, such as manganese complexes or copper catalysts, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride, manganese complexes, copper catalysts, and 3-chloroperbenzoic acid. Reaction conditions often involve mild temperatures and the use of solvents like CH2Cl2 and EtOH .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced sulfonyl compounds, and various N-substituted pyrroles .

Mechanism of Action

The mechanism of action of 2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

5-cyclohexylsulfonyl-2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C16H24N4O2S/c21-23(22,15-5-2-1-3-6-15)20-11-13-9-19(10-14(13)12-20)16-17-7-4-8-18-16/h4,7-8,13-15H,1-3,5-6,9-12H2

InChI Key

CGEFNUMUYAYYFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CC=N4

Origin of Product

United States

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